Cas no 245117-16-2 (4-(1H-Indol-5-yl)morpholine)

4-(1H-Indol-5-yl)morpholine is a heterocyclic compound combining indole and morpholine structural motifs, offering utility as an intermediate in pharmaceutical and agrochemical synthesis. Its indole core provides a versatile scaffold for further functionalization, while the morpholine moiety enhances solubility and bioavailability, making it valuable in drug discovery. The compound’s rigid structure and electron-rich aromatic system facilitate interactions with biological targets, particularly in CNS and antimicrobial research. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its dual functionality enables diverse derivatization pathways, supporting the development of novel bioactive molecules. Suitable for controlled reactions under inert atmospheres.
4-(1H-Indol-5-yl)morpholine structure
4-(1H-Indol-5-yl)morpholine structure
Product Name:4-(1H-Indol-5-yl)morpholine
CAS No:245117-16-2
MF:C12H14N2O
MW:202.252362728119
MDL:MFCD09954825
CID:1025560
Update Time:2025-10-30

4-(1H-Indol-5-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-Indol-5-yl)morpholine
    • 5-Morpholinoindole
    • 1H-Indole, 5-(4-morpholinyl)-
    • AGN-PC-008DH7
    • ANW-47286
    • CTK7I2465
    • MolPort-022-638-727
    • SureCN442575
    • 4-(5-Indolyl)morpholine
    • 5-(4-Morpholinyl)-1H-indole
    • 5-(morpholin-4-yl)-1H-indole
    • 5-Morpholino-1H-indole
    • RGNJKFHZEOSSBO-UHFFFAOYSA-N
    • TRA0032335
    • SY029362
    • AB0023691
    • AX8225593
    • ST24023102
    • W4802
    • MDL: MFCD09954825
    • Inchi: 1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2
    • InChI Key: RGNJKFHZEOSSBO-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=CC3=C(C=CN3)C=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 216
  • XLogP3: 2.1
  • Topological Polar Surface Area: 28.3

Experimental Properties

  • Density: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 134-135 ºC
  • Solubility: Slightly soluble (5.9 g/l) (25 º C),

4-(1H-Indol-5-yl)morpholine Security Information

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4-(1H-Indol-5-yl)morpholine Suppliers

Amadis Chemical Company Limited
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(CAS:245117-16-2)4-(1H-Indol-5-yl)morpholine
Order Number:A877894
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:55
Price ($):790.0
Email:sales@amadischem.com

Additional information on 4-(1H-Indol-5-yl)morpholine

Chemical Profile of 4-(1H-Indol-5-yl)morpholine (CAS No. 245117-16-2)

4-(1H-Indol-5-yl)morpholine, identified by its Chemical Abstracts Service (CAS) number 245117-16-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound combines the indole moiety, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules, with a morpholine ring, which is frequently employed in drug design for its ability to enhance solubility and metabolic stability.

The structural composition of 4-(1H-Indol-5-yl)morpholine positions it as a versatile scaffold for further derivatization and exploration of its pharmacological properties. The indole ring, characterized by its aromatic system and nitrogen-containing heterocycle, is a cornerstone in the development of various therapeutic agents, including those targeting neurological disorders, cancer, and infectious diseases. In contrast, the morpholine group contributes to the molecule's overall flexibility and bioavailability, which are critical factors in drug design. The synergistic interaction between these two functional groups may lead to novel pharmacological effects that are not observed with either moiety alone.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 4-(1H-Indol-5-yl)morpholine. Researchers have leveraged these technologies to explore its potential as an intermediate in synthesizing more complex molecules with tailored biological activities. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and inflammation. The morpholine moiety, in particular, has been shown to modulate the binding affinity and selectivity of drug candidates, thereby improving their therapeutic index.

In the context of modern drug development, 4-(1H-Indol-5-yl)morpholine represents a valuable building block for medicinal chemists. Its unique structural features allow for the exploration of diverse chemical space, enabling the design of molecules with enhanced efficacy and reduced toxicity. The indole scaffold provides a rich platform for functionalization, while the morpholine ring ensures favorable pharmacokinetic properties. This combination has sparked interest in its potential applications across multiple therapeutic areas.

One particularly intriguing aspect of 4-(1H-Indol-5-yl)morpholine is its role in the development of targeted therapies. The indole moiety is well-documented for its ability to interact with biological targets such as transcription factors and signaling pathways involved in cancer progression. By integrating this group with the morpholine ring, researchers aim to create compounds that can selectively inhibit aberrant signaling processes while minimizing off-target effects. Preliminary studies have suggested that derivatives of this compound may exhibit promising activity against certain types of cancer cells, making it a candidate for further investigation.

The synthesis of 4-(1H-Indol-5-yl)morpholine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions between indole derivatives and morpholine precursors, followed by purification techniques such as column chromatography or recrystallization. Advances in synthetic methodologies have enabled more efficient production processes, allowing researchers to access larger quantities of this compound for detailed biological evaluation.

Beyond its potential therapeutic applications, 4-(1H-Indol-5-yl)morpholine has also been explored as a tool compound in chemical biology research. Its well-defined structure makes it an ideal candidate for use in mechanistic studies aimed at understanding enzyme function and ligand-receptor interactions. By employing this compound as a probe, scientists can gain insights into key biological processes that may lead to the discovery of new drug targets.

The integration of 4-(1H-Indol-5-yl)morpholine into drug discovery pipelines is further supported by its compatibility with various chemical modifications. Researchers can introduce additional functional groups or link it to other bioactive moieties to create hybrid molecules with enhanced properties. This flexibility underscores its importance as a versatile intermediate in synthetic chemistry and pharmaceutical development.

In conclusion,4-(1H-Indol-5-yl)morpholine (CAS No. 245117-16-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features combine the bioactivity-enhancing capabilities of the indole ring with the pharmacokinetic advantages provided by the morpholine moiety. Ongoing studies continue to uncover new applications for this compound, positioning it as a key player in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:245117-16-2)4-(1H-Indol-5-yl)morpholine
A877894
Purity:99%
Quantity:5g
Price ($):790.0
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